2-Chlorobenzyl-3,4,5,6-D4 Chloride
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Overview
Description
2-Chlorobenzyl-3,4,5,6-D4 Chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl-3,4,5,6-D4 Chloride typically involves the chlorination of deuterated benzyl compounds. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and reactors helps in maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl-3,4,5,6-D4 Chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted benzyl compounds.
Oxidation Reactions: Can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction Reactions: Can be reduced to form deuterated benzyl alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehydes and benzoic acids.
Reduction: Benzyl alcohols.
Scientific Research Applications
2-Chlorobenzyl-3,4,5,6-D4 Chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chlorobenzyl-3,4,5,6-D4 Chloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, leading to unique effects compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl Chloride: Non-deuterated analog with similar chemical properties but different isotopic composition.
Benzyl-2,3,4,5,6-D5-Dimethyl-N-Dodecylammonium Chloride: Another deuterated compound with different functional groups and applications.
Uniqueness
2-Chlorobenzyl-3,4,5,6-D4 Chloride is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and altered reaction kinetics. This makes it a valuable tool in various scientific studies .
Properties
Molecular Formula |
C7H6Cl2 |
---|---|
Molecular Weight |
165.05 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-3,4,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2/i1D,2D,3D,4D |
InChI Key |
BASMANVIUSSIIM-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CCl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)Cl |
Origin of Product |
United States |
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